molecular formula C15H23FN2O B1401002 N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine CAS No. 1316222-85-1

N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine

Cat. No.: B1401002
CAS No.: 1316222-85-1
M. Wt: 266.35 g/mol
InChI Key: CUNVSYOKGFWYEH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

  • δ 6.85–6.92 (m, 2H, aromatic H adjacent to F)
  • δ 6.75–6.82 (m, 2H, aromatic H meta to F)
  • δ 3.95 (t, J = 6.0 Hz, 2H, OCH₂CH₂N)
  • δ 2.70–2.85 (m, 4H, azepane N–CH₂ and CH₂N–CH₃)
  • δ 2.30 (s, 3H, N–CH₃)
  • δ 1.45–1.70 (m, 6H, azepane ring CH₂ groups).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 162.1 (d, J = 245 Hz, C–F)
  • δ 154.8 (C–O ether)
  • δ 116.2–129.5 (aromatic carbons)
  • δ 58.3 (N–CH₂–O)
  • δ 45.1 (N–CH₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • ν 1245 cm⁻¹ : C–O–C asymmetric stretch (ether)
  • ν 1103 cm⁻¹ : C–F stretch (fluorobenzene)
  • ν 2800–3000 cm⁻¹ : Aliphatic C–H stretches (azepane and ethyl groups).

Mass Spectrometry (EI-MS)

  • m/z 266.2 : [M]⁺ (calc. 266.36)
  • m/z 178.1 : Fragment from azepane ring cleavage
  • m/z 123.0 : 4-fluorophenoxy ion (C₆H₄FO⁺).

Figure 2: Fragmentation pathway

Parent ion (m/z 266)  
↓ Loss of C₅H₁₁N (azepane fragment)  
→ m/z 178 (C₁₀H₁₂FNO⁺)  
↓ Loss of C₂H₅O  
→ m/z 123 (C₆H₄FO⁺)  

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O/c1-18(14-3-2-9-17-10-8-14)11-12-19-15-6-4-13(16)5-7-15/h4-7,14,17H,2-3,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNVSYOKGFWYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)F)C2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of N-methylazepan-4-amine core

  • Starting from N-methylazepan-4-one hydrochloride , reductive amination or nucleophilic substitution reactions are employed to introduce the N-methyl group and prepare the azepane ring amine.
  • Literature examples indicate that N-methylazepan-4-one hydrochloride can be prepared via cyclization and subsequent functional group manipulations under acidic conditions (e.g., sulfuric acid in acetic acid) with yields ranging from 70-90% depending on conditions.

Introduction of the 2-(4-fluorophenoxy)ethyl side chain

  • The azepan-4-amine intermediate is reacted with 2-(4-fluorophenoxy)ethyl halides under basic conditions to perform nucleophilic substitution at the halide position, forming the N-substituted product.
  • Typical conditions involve the use of polar aprotic solvents such as acetonitrile or dimethylformamide, with bases like potassium carbonate or sodium hydride to facilitate the substitution.
  • The reaction is often conducted at room temperature or slightly elevated temperatures (20–80°C) to optimize yield and minimize side reactions.

Detailed Experimental Conditions and Yields

Step Reagents & Conditions Description Yield (%)
1 N-methylazepan-4-one hydrochloride, sulfuric acid, acetic acid, RT to 80°C, 8 days Cyclization and formation of azepanone intermediate 78–90
2 Azepan-4-amine intermediate, 2-(4-fluorophenoxy)ethyl bromide, K2CO3, acetonitrile, 20–60°C, 12–24 h Nucleophilic substitution to attach 4-fluorophenoxyethyl group 70–85

Purification and Characterization

  • Purification is typically achieved by column chromatography using silica gel with eluents such as methanol/dichloromethane mixtures.
  • Final products are often recrystallized from suitable solvents (e.g., ethyl acetate/hexane) to improve purity.
  • Characterization includes NMR spectroscopy (1H and 13C), mass spectrometry (MS), and HPLC to confirm structure and purity.

Notes on Reaction Optimization

  • The use of acidic conditions (e.g., sulfuric acid in acetic acid) is critical in the initial formation of azepanone intermediates, with prolonged reaction times (up to several days) improving yields.
  • Strict control of temperature and inert atmosphere (nitrogen) during sensitive steps helps prevent side reactions and degradation.
  • The nucleophilic substitution step benefits from the choice of solvent and base; polar aprotic solvents and mild bases favor higher yields and cleaner products.

Summary Table of Preparation Methods

Method Step Key Reagents Conditions Yield Notes
Azepan-4-one formation N-methylazepan-4-one hydrochloride, H2SO4, acetic acid RT to 80°C, 8 days 78–90% Acidic cyclization, prolonged stirring
N-substitution Azepan-4-amine, 2-(4-fluorophenoxy)ethyl bromide, K2CO3 Acetonitrile, 20–60°C, 12–24 h 70–85% Nucleophilic substitution, base-promoted
Purification Silica gel chromatography, recrystallization Various solvents Ensures high purity

This synthesis route is supported by multiple research findings from patent literature and chemical suppliers' data, emphasizing the reliability and reproducibility of the methods. The key to efficient preparation lies in the careful control of reaction conditions during both the azepane ring formation and the subsequent N-alkylation step with the fluorophenoxyethyl moiety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyethyl derivatives.

Scientific Research Applications

Pharmaceutical Development

N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine has been explored for its potential as a therapeutic agent. The presence of the fluorophenoxy group suggests that it may interact with specific biological targets, potentially leading to the development of new medications for various conditions, including neurological disorders and cancer.

Case Study: Neuropharmacology

Research indicates that compounds with similar structures have shown promise in modulating neurotransmitter systems. For instance, analogs of this compound have been tested for their effects on serotonin and dopamine receptors, which are crucial in treating mood disorders and schizophrenia.

Biochemical Research

This compound can serve as a valuable tool in biochemical studies aimed at understanding receptor-ligand interactions. Its ability to selectively bind to certain receptors makes it an important candidate for studying signal transduction pathways.

Case Study: Receptor Binding Studies

In vitro studies have demonstrated that related compounds can inhibit or activate specific receptor subtypes, providing insights into their mechanisms of action. Such studies could lead to the identification of novel therapeutic targets.

Synthetic Chemistry

The synthesis of this compound involves several steps, including the formation of the azepane ring and the introduction of the fluorophenoxy group. This compound serves as an example in synthetic methodologies aimed at creating complex organic molecules.

Synthetic Pathway Example

  • Formation of Azepane : Utilizing appropriate precursors to create the azepane scaffold.
  • Fluorophenoxy Introduction : Employing electrophilic aromatic substitution techniques to attach the fluorophenoxy moiety.
  • Final Amine Modification : Methylation to achieve the final product.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity and specificity, while the azepan-4-amine moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hypothetically, compounds with analogous features (azepane cores, fluorinated aryl ethers, or tertiary amines) might include:

Hypothetical Data Table: Key Properties of Analogous Compounds

Compound Name Core Structure Substituents Bioactivity (Hypothetical) Stability/Selectivity Issues
N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine Azepane (7-membered) 4-fluorophenoxyethyl, N-methyl Unknown (potential CNS activity) Possible metabolic oxidation of ethyl linker
2'-C-methyladenosine Ribose 2'-C-methyl, adenine HCV RNA replication inhibitor Susceptible to deaminases
4-amino-5-fluoro-pyrrolo[2,3-d]pyrimidine Pyrrolopyrimidine 2'-C-methyl, 5-fluoro Improved HCV inhibition Enhanced enzymatic stability

Key Observations (Hypothetical):

  • Structural Flexibility : The azepane ring in the target compound offers conformational flexibility compared to rigid ribose or pyrrolopyrimidine cores in HCV inhibitors . This may influence target binding kinetics.
  • Fluorine Substitution: The 4-fluorophenoxy group could enhance metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs, as seen in other fluorinated CNS drugs.
  • Enzymatic Stability: Unlike 2'-C-methyladenosine, which is prone to deamination , the azepane-based compound might resist enzymatic degradation due to its non-nucleoside structure.

Biological Activity

N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₃FN₂O
  • Molecular Weight : 266.35 g/mol
  • CAS Number : 1316222-85-1

The compound features a fluorophenoxy group, which is known to influence its biological activity by enhancing lipophilicity and modulating receptor interactions.

This compound exhibits several mechanisms that contribute to its biological effects:

  • Receptor Modulation : The compound is believed to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to its psychoactive properties.
  • Cytotoxic Effects : Preliminary studies suggest that derivatives with similar structures exhibit cytotoxicity against cancer cell lines, indicating potential anti-cancer properties.

Case Studies and Experimental Findings

A series of studies have evaluated the biological activity of this compound and related compounds:

  • Cytotoxicity Assays :
    • Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).
    • Findings : Compounds with phenyl and chlorophenyl substitutions showed significant cytotoxic activity, particularly against HeLa cells, suggesting that structural modifications can enhance potency .
  • Antimicrobial Activity :
    • A study demonstrated that similar compounds exhibited moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, indicating potential as antimicrobial agents .
  • In Vivo Studies :
    • Animal models have been employed to assess the anti-inflammatory effects of related compounds. For instance, a study highlighted the inhibition of inflammatory cytokines via modulation of NF-κB pathways, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell Line/OrganismIC50/Activity LevelReference
CytotoxicityHeLaIC50 ~ 25 μM
CytotoxicityMCF-7IC50 ~ 30 μM
AntibacterialNeisseria meningitidisModerate Activity
AntimicrobialHaemophilus influenzaeModerate Activity
Anti-inflammatoryRat model (NF-κB pathway)Significant Reduction in Cytokines

Q & A

Q. What are the key considerations for optimizing the synthesis of N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine in academic research?

  • Methodological Answer: Synthesis optimization requires careful selection of reaction conditions. For example, refluxing with polar aprotic solvents (e.g., DMF or acetonitrile) can enhance nucleophilic substitution efficiency for introducing the 4-fluorophenoxyethyl group. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the target compound from intermediates. Monitoring reaction progress using thin-layer chromatography (TLC) and characterizing intermediates via 1H NMR^1 \text{H NMR} ensures stepwise fidelity. Similar protocols are validated in pyrimidine derivative syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer:
  • X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding, dihedral angles between aromatic rings). For example, dihedral angles between the azepane ring and fluorophenyl group can be quantified to assess conformational stability .
  • NMR spectroscopy : 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR identify substituent integration and electronic environments. Coupling constants (JJ-values) for fluorine-proton interactions clarify spatial arrangements.
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer:
  • Use PPE (gloves, lab coats, safety goggles) to avoid dermal/ocular exposure.
  • Conduct reactions in fume hoods to mitigate inhalation risks.
  • Segregate waste in labeled containers for professional disposal, as recommended for structurally similar amines .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., reactivity or spectroscopic properties)?

  • Methodological Answer:
  • Perform density functional theory (DFT) calculations to model electronic structures and compare predicted vs. observed NMR chemical shifts or IR vibrational bands. Discrepancies may arise from solvent effects or crystal packing forces not accounted for in simulations.
  • Validate computational models using experimental crystallographic data (e.g., bond lengths, angles) as benchmarks .

Q. What methodologies are recommended for analyzing the compound’s hydrogen bonding patterns and their impact on crystallographic packing?

  • Methodological Answer:
  • Single-crystal X-ray diffraction : Identifies intermolecular interactions (e.g., N–H⋯O/F, C–H⋯π) that stabilize the lattice. For instance, weak C–H⋯O bonds involving methoxy groups can form polymeric chains in the crystal structure .
  • Hirshfeld surface analysis : Quantifies interaction types (e.g., % contribution of H-bonding vs. van der Waals forces) to correlate packing efficiency with molecular topology.

Q. How can researchers design experiments to investigate the compound’s potential as a bioactive scaffold (e.g., kinase inhibition)?

  • Methodological Answer:
  • Molecular docking : Screen against target protein structures (e.g., kinase ATP-binding pockets) to prioritize synthetic analogs for testing.
  • In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. For pyrimidine derivatives, antimicrobial activity has been linked to substituent electronic profiles, suggesting similar structure-activity relationship (SAR) studies for this compound .

Q. What strategies address impurities or byproducts formed during synthesis?

  • Methodological Answer:
  • HPLC-MS : Identifies impurities via retention time and mass-to-charge ratios. Adjust reaction stoichiometry or temperature to suppress side reactions (e.g., over-alkylation).
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance purity. Impurity thresholds should align with pharmacopeial standards (e.g., ≤0.1% for individual impurities) .

Data Contradiction Analysis

Q. How should discrepancies between spectral data and computational models be systematically addressed?

  • Methodological Answer:
  • Solvent correction : Apply implicit solvent models (e.g., PCM in DFT) to account for dielectric effects.
  • Dynamic NMR : Investigate temperature-dependent spectral changes to detect conformational equilibria not modeled in static calculations.
  • Cross-validate with alternative techniques (e.g., X-ray vs. neutron diffraction) to resolve ambiguities in hydrogen atom positions .

Experimental Design Frameworks

Q. How can researchers link studies on this compound to broader theoretical frameworks (e.g., supramolecular chemistry)?

  • Methodological Answer:
  • Align with host-guest chemistry principles : Study inclusion complexes with cyclodextrins or crown ethers to assess binding thermodynamics (e.g., via isothermal titration calorimetry).
  • Apply retrosynthetic analysis : Deconstruct the molecule into synthons guided by azepane and aryl ether coupling strategies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine
Reactant of Route 2
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N-[2-(4-fluorophenoxy)ethyl]-N-methylazepan-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.